molecular formula C20H18O B14590512 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene CAS No. 61075-28-3

9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene

Cat. No.: B14590512
CAS No.: 61075-28-3
M. Wt: 274.4 g/mol
InChI Key: MDTHYRDARKURCJ-UHFFFAOYSA-N
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Description

9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene: is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a methyl group at the 9A position and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene can be achieved through several methods. One common approach involves the reaction of 2-phenyl-9,9A-dihydro-1H-xanthene with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: Its derivatives are often used as probes to investigate biological processes .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory, antioxidant, and anticancer activities .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

  • 2-Phenyl-9,9A-dihydro-1H-xanthene
  • 9A-Methyl-2-phenyl-xanthone
  • 9,10-Dihydro-9-phenylacridine

Comparison: Compared to similar compounds, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific substitution pattern. The presence of a methyl group at the 9A position and a phenyl group at the 2 position imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

61075-28-3

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

9a-methyl-2-phenyl-1,9-dihydroxanthene

InChI

InChI=1S/C20H18O/c1-20-13-16(15-7-3-2-4-8-15)11-12-19(20)21-18-10-6-5-9-17(18)14-20/h2-12H,13-14H2,1H3

InChI Key

MDTHYRDARKURCJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=CC=CC=C3OC1=CC=C(C2)C4=CC=CC=C4

Origin of Product

United States

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